4-(4-Fluorobenzoyl)isophthalic acid

説明

BenchChem offers high-quality 4-(4-Fluorobenzoyl)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzoyl)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

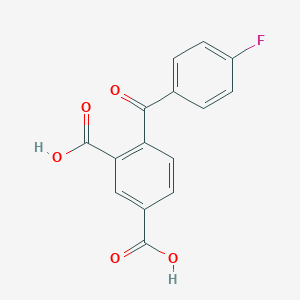

Structure

3D Structure

特性

IUPAC Name |

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHTPARUDQETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431514 | |

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-24-5 | |

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 4-(4-Fluorobenzoyl)isophthalic acid?

An In-depth Technical Guide to the Chemical Properties of 4-(4-Fluorobenzoyl)isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorobenzoyl)isophthalic acid is a complex organic molecule characterized by a central isophthalic acid core functionalized with a 4-fluorobenzoyl group. This strategic combination of two carboxylic acid moieties and a fluorinated benzophenone structure imparts a unique set of chemical properties, making it a molecule of significant interest in polymer science and as a versatile building block in organic synthesis. This guide provides a comprehensive exploration of its chemical identity, physicochemical characteristics, acidity, spectroscopic signature, reactivity, and potential synthetic pathways. The insights presented herein are intended to support researchers and developers in leveraging the full potential of this compound.

Chemical Identity and Molecular Architecture

4-(4-Fluorobenzoyl)isophthalic acid is systematically named 4-(4-Fluorobenzoyl)-1,3-benzenedicarboxylic acid [1]. Its identity is unambiguously confirmed by its CAS Registry Number: 1645-24-5 [2][3][4][5]. The molecular formula is C15H9FO5 , corresponding to a molecular weight of 288.23 g/mol [2].

The molecule's architecture features a central benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions (the isophthalic acid moiety). The fourth position of this ring is occupied by a carbonyl bridge linked to a para-fluorinated phenyl group.

Caption: Molecular structure of 4-(4-Fluorobenzoyl)isophthalic acid.

Physicochemical Properties

The physical state of 4-(4-Fluorobenzoyl)isophthalic acid is a solid at standard conditions[2][3]. Its high melting and predicted boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid groups and dipole-dipole interactions from the polar ketone and carbon-fluorine bonds.

| Property | Value | Source |

| Melting Point | 256.2-257 °C | [2][3] |

| Boiling Point | 559.2 ± 50.0 °C (Predicted) | [2][3] |

| Density | 1.464 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2][3] |

| Appearance | Solid | [2][3] |

The solubility in polar aprotic solvents like DMSO is consistent with its structure, which contains both hydrogen bond donor groups (the carboxylic acids) and a large, relatively nonpolar aromatic system. It is expected to have limited solubility in water and nonpolar solvents, similar to its parent compound, isophthalic acid, which is insoluble in water[6][7][8].

Acidity and Dissociation

As a derivative of isophthalic acid, this compound is a dibasic acid, capable of donating two protons. The acidity of the carboxylic acid groups is influenced by the electronic effects of the substituents on the central benzene ring. The 4-fluorobenzoyl group is strongly electron-withdrawing due to the combined resonance and inductive effects of the carbonyl group, which is further enhanced by the inductive effect of the fluorine atom.

This electron-withdrawing character is expected to increase the acidity (lower the pKa values) of the two carboxylic acid groups compared to unsubstituted isophthalic acid (pKa1 = 3.70, pKa2 = 4.60 at 25°C)[9]. The group's deactivating nature stabilizes the resulting carboxylate conjugate bases.

Caption: Stepwise dissociation of a dibasic acid.

Spectroscopic Characterization (Predicted)

While specific spectral data for 4-(4-Fluorobenzoyl)isophthalic acid is not widely published, its structure allows for the confident prediction of key features in various spectroscopic analyses.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be complex but dominated by characteristic absorptions of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H groups in the carboxylic acid dimers.

-

C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): Two distinct, strong, and sharp peaks are predicted in the carbonyl region (1650-1750 cm⁻¹). One, at a higher wavenumber (around 1700-1725 cm⁻¹), corresponds to the carboxylic acid C=O. The other, at a slightly lower wavenumber (around 1660-1680 cm⁻¹), corresponds to the diaryl ketone C=O, which is conjugated with two aromatic rings.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A strong band should appear in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption is expected in the 1100-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the fluorinated ring will appear as a complex multiplet due to H-F coupling. The protons on the central isophthalic acid ring will also appear as distinct signals, with their chemical shifts influenced by the deshielding effects of the adjacent carbonyl and carboxylic acid groups. A very broad singlet, often far downfield (>10 ppm), is expected for the acidic protons of the two carboxylic acid groups.

-

¹³C NMR: The carbon NMR will be characterized by several signals in the aromatic region (120-150 ppm). Three distinct carbonyl carbon signals are expected: two for the carboxylic acids (approx. 165-175 ppm) and one for the ketone (approx. 190-200 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 288. Key fragmentation pathways would involve the loss of hydroxyl radicals (•OH), water (H₂O), and carbon monoxide (CO) from the carboxylic acid groups. A significant fragment would correspond to the fluorobenzoyl cation [F-C₆H₄-CO]⁺ at m/z = 123.

Reactivity and Synthetic Utility

The molecule's reactivity is governed by its three key functional groups: two carboxylic acids and a diaryl ketone.

Caption: Primary centers of reactivity on the molecule.

-

Carboxylic Acid Groups: These sites are prime for nucleophilic acyl substitution. They can be readily converted to esters (via Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), or amides. This dual reactivity makes the molecule an excellent monomer for producing specialty polyesters and polyamides, where its bulky, rigid structure can enhance thermal stability and mechanical properties of the resulting polymer.

-

Ketone Group: The carbonyl group of the ketone is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This conversion could be a strategic step in modifying the molecule's overall geometry and polarity.

-

Aromatic Rings: Both aromatic rings can undergo electrophilic aromatic substitution. The central ring is strongly deactivated by three electron-withdrawing groups, making further substitution difficult. The fluorinated phenyl ring is moderately deactivated by the ketone but activated by the fluorine atom (which is ortho-, para-directing).

Potential Synthetic Pathway: Friedel-Crafts Acylation

A plausible and industrially scalable method for the synthesis of 4-(4-Fluorobenzoyl)isophthalic acid is the Friedel-Crafts acylation reaction. This approach is analogous to the synthesis of related compounds like 4-(4-fluorobenzoyl)butyric acid[10].

The proposed synthesis involves the reaction of an isophthalic acid derivative, specifically trimellitic anhydride chloride (4-chloroformylisophthalic anhydride), with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Experimental Protocol:

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in an excess of fluorobenzene, which serves as both the solvent and reactant, under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath to 0-5°C.

-

Acylating Agent Addition: Trimellitic anhydride chloride is added portion-wise to the cooled suspension, maintaining the temperature below 10°C to control the exothermic reaction.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quenching: The reaction is carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the crude product.

-

Purification: The crude solid is collected by filtration, washed with water to remove inorganic salts, and then purified. Purification can be achieved by recrystallization from a suitable solvent or by dissolving the product in an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt, filtering to remove non-acidic impurities, and then re-precipitating the pure acid by adding a strong acid.

Caption: Workflow for the proposed Friedel-Crafts synthesis.

Thermal Stability

The high melting point of 256.2-257 °C suggests significant thermal stability[2][3]. Aromatic carboxylic acids and benzophenone derivatives are generally stable compounds. The rigid, highly conjugated structure contributes to this stability, making it suitable for applications that require processing at elevated temperatures, such as in the manufacturing of high-performance polymers.

Conclusion

4-(4-Fluorobenzoyl)isophthalic acid is a multifunctional compound with a well-defined set of chemical properties. Its dibasic acidic nature, combined with the reactivity of the ketone and aromatic systems, makes it a highly versatile building block. The predicted spectroscopic characteristics provide a clear roadmap for its identification and quality control. Its robust thermal stability and potential as a polymer monomer underscore its importance for materials science, while its complex structure offers numerous handles for derivatization in fine chemical and pharmaceutical synthesis.

References

-

Loba Chemie. (n.d.). ISOPHTHALIC ACID. Retrieved from [Link][6]

-

AXEL. (n.d.). 85-3500-31 4-(4-Fluorobenzoyl)isophthalic acid 100mg 276348. Retrieved from [Link][1]

-

OECD SIDS. (n.d.). ISOPHTHALIC ACID. Retrieved from [Link][9]

-

Vedantu. (n.d.). What is the IUPAC name for isophthalic acid. Retrieved from [Link][7]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link][8]

-

PubChem. (n.d.). Isophthalic acid. Retrieved from [Link][11]

Sources

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. 1645-24-5 CAS MSDS (4-(4-Fluorobenzoyl)isophthalic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(4-Fluorobenzoyl)isophthalic Acid | 1645-24-5 [amp.chemicalbook.com]

- 4. 1645-24-5|4-(4-Fluorobenzoyl)isophthalic acid|BLD Pharm [bldpharm.com]

- 5. usbio.net [usbio.net]

- 6. 121-91-5 CAS | ISOPHTHALIC ACID | Acids-Organic | Article No. 4221D [lobachemie.com]

- 7. What is the IUPAC name for isophthalic acid a Benzene1 class 11 chemistry CBSE [vedantu.com]

- 8. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 11. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-Fluorobenzoyl)isophthalic Acid: A Versatile Linker for the Design of Advanced Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(4-Fluorobenzoyl)isophthalic acid, a promising yet underexplored linker for the synthesis of novel coordination polymers. While direct literature on this specific linker is nascent, this document, grounded in established principles of coordination chemistry and material science, offers a comprehensive overview. We will delve into a proposed synthetic route for the linker, predict its coordination behavior, and discuss the potential structural topologies and physicochemical properties of the resulting coordination polymers. By drawing parallels with structurally analogous benzoyl- and fluoro-substituted dicarboxylate linkers, this guide aims to equip researchers with the foundational knowledge to pioneer the use of 4-(4-Fluorobenzoyl)isophthalic acid in the development of advanced materials for applications ranging from gas storage and catalysis to drug delivery.

Introduction to Coordination Polymers and the Role of Organic Linkers

Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The vast diversity in both the inorganic nodes and the organic linkers allows for a high degree of tunability in the resulting structures and properties of these materials. The choice of the organic linker is paramount as it dictates the dimensionality, topology, porosity, and functionality of the final coordination polymer.

Key characteristics of an effective linker include:

-

Coordination Sites: The presence of functional groups capable of binding to metal centers, typically carboxylates, pyridyls, or phosphonates.

-

Geometry and Rigidity: The shape and flexibility of the linker influence the resulting network topology. Rigid linkers often lead to more predictable and robust frameworks.

-

Functionality: The incorporation of specific functional groups can impart desired properties to the coordination polymer, such as luminescence, catalytic activity, or selective guest recognition.

This guide focuses on the potential of 4-(4-Fluorobenzoyl)isophthalic acid as a multifunctional linker, combining the coordination capabilities of a dicarboxylate with the structural influence of a benzoyl group and the unique properties imparted by a fluorine substituent.

The Linker: 4-(4-Fluorobenzoyl)isophthalic Acid

To date, 4-(4-Fluorobenzoyl)isophthalic acid is not a commercially available compound and its synthesis and application in coordination polymers are not extensively reported in the scientific literature. This section proposes a viable synthetic pathway and discusses the key structural features of this promising linker.

Proposed Synthesis of 4-(4-Fluorobenzoyl)isophthalic Acid

A plausible and efficient method for the synthesis of 4-(4-Fluorobenzoyl)isophthalic acid is through a Friedel-Crafts acylation reaction.[1][2][3] This well-established electrophilic aromatic substitution is widely used for the preparation of aromatic ketones.[1][3]

The proposed synthetic route would involve the acylation of a suitable isophthalic acid derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Detailed Experimental Protocol (Proposed):

-

Protection of Carboxylic Groups: To prevent side reactions with the Lewis acid, the carboxylic acid groups of isophthalic acid should first be protected, for example, by esterification to form dimethyl isophthalate.

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of dimethyl isophthalate (1 equivalent) and 4-fluorobenzoyl chloride (1.1 equivalents) in the same solvent to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Hydrolysis:

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude dimethyl 4-(4-fluorobenzoyl)isophthalate.

-

Hydrolyze the ester by refluxing with an excess of aqueous sodium hydroxide solution.

-

After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the 4-(4-Fluorobenzoyl)isophthalic acid.

-

-

Purification:

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure product.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive Lewis acid with atmospheric moisture.

-

Anhydrous Conditions: Water would deactivate the aluminum chloride catalyst.

-

Protection of Carboxyl Groups: The unprotected carboxylic acid groups would complex with AlCl₃, deactivating the aromatic ring towards electrophilic substitution.

-

Excess Lewis Acid: A stoichiometric amount of AlCl₃ is often required as it complexes with both the acyl chloride and the resulting ketone product.[4]

-

Slow Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction, and controlling the temperature prevents side reactions and ensures regioselectivity.

Structural Features and Coordination Modes

4-(4-Fluorobenzoyl)isophthalic acid possesses several key features that make it an attractive linker for coordination polymer synthesis:

-

Dicarboxylate Functionality: The two carboxylate groups in a meta-disposition on the central phenyl ring can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), leading to a variety of network dimensionalities and topologies.

-

Bent Geometry: The isophthalate core provides a V-shape, which can promote the formation of interesting and complex framework structures.

-

Bulky Benzoyl Group: The 4-fluorobenzoyl substituent can act as a steric directing group, influencing the packing of the coordination polymer and potentially creating porous structures. It can also participate in π-π stacking interactions.

-

Fluorine Atom: The presence of the fluorine atom can introduce several advantageous properties:

-

Increased Hydrophobicity: This can enhance the stability of the resulting coordination polymer in aqueous environments.[5][6]

-

Modified Electronic Properties: The electron-withdrawing nature of fluorine can influence the luminescence and catalytic properties of the material.

-

Weak Interactions: C-F···H and C-F···π interactions can play a role in the supramolecular assembly of the coordination polymer.

-

Predicted Coordination Modes:

Based on the behavior of similar dicarboxylate linkers, 4-(4-Fluorobenzoyl)isophthalic acid is expected to exhibit a range of coordination modes. The carboxylate groups can coordinate to metal centers in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of paddle-wheel or other secondary building units (SBUs).

Diagram of Predicted Coordination Modes:

Caption: Predicted coordination modes of the carboxylate groups and potential resulting secondary building units.

Synthesis of Coordination Polymers

The synthesis of coordination polymers using 4-(4-Fluorobenzoyl)isophthalic acid can be achieved through various techniques, with solvothermal and hydrothermal methods being the most common. These methods involve heating the reactants in a sealed vessel, allowing for the crystallization of the coordination polymer product.

General Synthetic Methodologies

Solvothermal/Hydrothermal Synthesis Workflow:

Caption: A general workflow for the solvothermal or hydrothermal synthesis of coordination polymers.

Step-by-Step Experimental Protocol (General):

-

Reactant Preparation: In a typical experiment, a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Zn(II), Cu(II), Co(II), or lanthanides) and the 4-(4-Fluorobenzoyl)isophthalic acid linker are dissolved or suspended in a suitable solvent or a mixture of solvents.

-

Solvent System: The choice of solvent is crucial and can significantly influence the final structure. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, acetonitrile, and water.

-

Additives: Modulators or structure-directing agents, such as monodentate ligands or other acids, can be added to control the nucleation and growth of the crystals.

-

Reaction Conditions: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 80 °C and 200 °C) for a period ranging from several hours to a few days.

-

Crystallization: As the autoclave cools slowly to room temperature, crystals of the coordination polymer are formed.

-

Product Isolation and Characterization: The crystalline product is isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried. The structure and properties of the resulting coordination polymer are then characterized using various analytical techniques.

Factors Influencing the Final Structure

The self-assembly process in coordination polymer synthesis is highly sensitive to various experimental parameters. A systematic variation of these parameters is essential for targeted synthesis and the discovery of new structures.

| Parameter | Influence on the Final Structure | Rationale |

| Metal Ion | Coordination geometry, oxidation state, and Lewis acidity of the metal ion dictate the SBU geometry and the overall network topology. | Different metal ions have distinct coordination preferences (e.g., tetrahedral for Zn(II), octahedral for Co(II)). |

| Solvent | The polarity, boiling point, and coordinating ability of the solvent can affect the solubility of the reactants and intermediates, and can also act as a template. | Solvents can sometimes be incorporated into the final structure. |

| Temperature | Reaction temperature influences the kinetics of crystal growth and can lead to the formation of different polymorphs. | Higher temperatures can promote the formation of thermodynamically more stable phases. |

| pH | The pH of the reaction mixture affects the deprotonation state of the carboxylic acid groups, which in turn influences their coordination behavior. | Partial deprotonation can lead to different coordination modes and charge balancing requirements. |

| Molar Ratio | The stoichiometric ratio of the metal to the linker can determine the final structure and dimensionality of the coordination polymer. | An excess of either component can favor the formation of specific SBUs. |

Predicted Properties and Potential Applications

The unique structural features of 4-(4-Fluorobenzoyl)isophthalic acid suggest that the resulting coordination polymers could exhibit a range of interesting properties and applications.

Gas Adsorption and Storage

The bulky 4-fluorobenzoyl group may prevent dense packing of the polymer chains, potentially leading to the formation of porous materials. These pores could be suitable for the adsorption and storage of small gas molecules such as H₂, CO₂, and CH₄. The presence of the fluorine atoms on the pore walls could enhance the affinity for certain gases through favorable interactions.

Catalysis

Coordination polymers can act as heterogeneous catalysts. The metal nodes can serve as active catalytic sites, while the porous structure allows for the diffusion of reactants and products. The electron-withdrawing nature of the 4-fluorobenzoyl group could modulate the Lewis acidity of the metal centers, potentially enhancing their catalytic activity for various organic transformations.

Luminescence and Sensing

Many coordination polymers exhibit luminescence, which can be tuned by the choice of the organic linker and the metal ion. The aromatic rings in 4-(4-Fluorobenzoyl)isophthalic acid can give rise to fluorescence. The interaction of guest molecules with the framework can lead to a change in the luminescent properties, making these materials promising candidates for chemical sensors. For example, they could be used for the detection of nitroaromatics or metal ions.[7]

Drug Delivery

The porous nature of some coordination polymers makes them suitable as host materials for the encapsulation and controlled release of drug molecules. The biocompatibility of the chosen metal and the linker would be a critical factor for such applications. The functional groups on the linker could also be modified to enhance drug loading and release kinetics.

Characterization Techniques

A comprehensive characterization of coordination polymers synthesized with 4-(4-Fluorobenzoyl)isophthalic acid is essential to understand their structure-property relationships.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise determination of the crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the network topology. |

| Powder X-ray Diffraction (PXRD) | Assessment of the phase purity of the bulk sample and confirmation of the crystal structure by comparing the experimental pattern with the one simulated from SC-XRD data. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the coordination polymer and determination of the presence of solvent molecules within the framework. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of the coordination of the carboxylate groups to the metal centers by observing the shift in the characteristic vibrational frequencies. |

| Gas Adsorption Analysis (e.g., N₂ at 77 K) | Determination of the surface area, pore volume, and pore size distribution of porous coordination polymers. |

| Luminescence Spectroscopy | Investigation of the photoluminescent properties, including excitation and emission spectra, quantum yield, and lifetime. |

Conclusion and Future Outlook

4-(4-Fluorobenzoyl)isophthalic acid represents a promising, yet largely unexplored, building block for the design of novel coordination polymers. Its unique combination of a bent dicarboxylate core, a sterically demanding benzoyl substituent, and a functional fluorine atom offers exciting possibilities for the construction of materials with tailored structures and properties. The proposed synthetic route via Friedel-Crafts acylation provides a clear path for the production of this linker.

Future research in this area should focus on the systematic synthesis and characterization of coordination polymers using 4-(4-Fluorobenzoyl)isophthalic acid with a variety of metal ions. A thorough investigation of the influence of synthetic conditions on the resulting structures will be crucial for achieving targeted topologies. Furthermore, a detailed evaluation of the properties of these new materials, particularly in the areas of gas adsorption, catalysis, and sensing, will undoubtedly open up new avenues for their application in diverse fields. The insights provided in this technical guide are intended to serve as a foundational resource to stimulate and guide these future research endeavors.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. (2019, January 3). Friedel-Crafts acylation. [Link]

-

MDPI. (2022). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]

-

Shaaban, M. R., & El-Daly, S. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ACS Omega. (2023). Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. [Link]

-

PubMed Central (PMC). (2023). Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. [Link]

-

ResearchGate. (2019). Mechanochemical Friedel–Crafts acylations. [Link]

-

MDPI. (2021). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. [Link]

-

ACS Publications. (2019). How Does the Fluorination of the Linker Affect the Stability of Trimesate-Based Coordination Polymers and Metal–Organic Frameworks?. [Link]

-

ResearchGate. (2020). Fluorinated and Fluorine-Free Coordination Polymers Based on Alkaline Earth Metals via Mechanochemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

PubMed Central (PMC). (2023). Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the Use of 4-(4-Fluorobenzoyl)isophthalic Acid in the Photocatalytic Degradation of Organic Pollutants

Introduction: The Challenge of Organic Pollutants and the Promise of Photocatalysis

The escalating presence of persistent organic pollutants (POPs) in water sources represents a significant environmental and health concern.[1] Conventional water treatment methods often struggle to completely mineralize these complex and recalcitrant molecules.[2] Advanced oxidation processes (AOPs), such as heterogeneous photocatalysis, offer a promising and environmentally friendly solution for the degradation of a wide range of organic contaminants.[3] This technology utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon light irradiation, which can break down POPs into less harmful substances like CO2 and H2O.[4]

Metal-Organic Frameworks (MOFs) have recently emerged as a versatile class of materials for photocatalysis due to their high surface area, tunable porosity, and the ability to incorporate photoactive organic linkers.[5] The organic linkers within MOFs can act as "antennas" to harvest light energy and facilitate charge transfer to the metal nodes, initiating the photocatalytic process.[6] This has opened up new avenues for designing novel photocatalysts with enhanced efficiency and selectivity.

This application note introduces a proposed protocol for the synthesis and application of a novel organic compound, 4-(4-Fluorobenzoyl)isophthalic acid , as a potential photocatalyst for the degradation of organic pollutants. The presence of an aromatic ketone moiety suggests potential photocatalytic activity, as aromatic ketones are known to act as photosensitizers.[7] The isophthalic acid groups provide sites for potential coordination to metal centers in MOF structures or for modifying the material's surface properties. This document provides a detailed, though hypothetical, protocol for its synthesis and use, based on established chemical principles and existing literature on similar compounds.

Proposed Synthesis of 4-(4-Fluorobenzoyl)isophthalic acid

A plausible synthetic route to 4-(4-Fluorobenzoyl)isophthalic acid is through a Friedel-Crafts acylation reaction.[8] This well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group is a cornerstone of organic synthesis.[9] The proposed synthesis involves the acylation of isophthalic acid with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Detailed Synthesis Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 eq).

-

Solvent Addition: Add a suitable inert solvent, such as nitrobenzene or dichloromethane.

-

Reactant Addition: Dissolve isophthalic acid (1.0 eq) in the solvent and cool the mixture to 0-5 °C in an ice bath.

-

Acylating Agent Addition: Slowly add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the cooled suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of ice-cold dilute hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a proposed synthesis and requires experimental validation and optimization.

Properties of 4-(4-Fluorobenzoyl)isophthalic acid

| Property | Value | Source |

| Molecular Formula | C15H9FO5 | [9] |

| CAS Number | 1645-24-5 | [9] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO) (predicted) | - |

Proposed Protocol for Photocatalytic Degradation of an Organic Pollutant

This protocol outlines a general procedure for evaluating the photocatalytic activity of 4-(4-Fluorobenzoyl)isophthalic acid using a model organic pollutant, such as Rhodamine B (a common dye).

Experimental Setup

A typical photocatalytic reactor setup consists of a light source, a reaction vessel, and a stirring mechanism. A quartz reaction vessel is recommended to allow for the transmission of UV light. The light source should be a high-pressure mercury lamp or a xenon lamp, positioned to provide uniform irradiation to the solution. A cooling system should be in place to maintain a constant temperature.[10]

Diagram of the Experimental Workflow

Caption: Workflow for the photocatalytic degradation experiment.

Step-by-Step Protocol:

-

Catalyst Suspension: Prepare a suspension of 4-(4-Fluorobenzoyl)isophthalic acid in deionized water (e.g., 0.5 g/L). The optimal catalyst loading should be determined experimentally.

-

Pollutant Solution: Prepare a stock solution of the target organic pollutant (e.g., 10 mg/L Rhodamine B in deionized water).

-

Reaction Mixture: In the quartz reaction vessel, add the desired volume of the pollutant solution and the catalyst suspension.

-

Adsorption-Desorption Equilibrium: Stir the mixture in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

-

Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Sample Preparation for Analysis: Immediately centrifuge or filter the collected aliquots to remove the catalyst particles.

-

Analysis: Analyze the concentration of the organic pollutant in the supernatant using a suitable analytical technique. For colored pollutants like Rhodamine B, UV-Visible spectrophotometry is a convenient method.[11] The degradation can be monitored by measuring the absorbance at the wavelength of maximum absorption (λmax) of the pollutant. For non-colored pollutants, High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis can be used.[12]

-

Data Analysis: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

Control Experiments:

To validate the photocatalytic nature of the degradation, the following control experiments are essential:

-

Photolysis: Irradiate the pollutant solution without the catalyst to assess the effect of light alone.

-

Adsorption: Stir the pollutant solution with the catalyst in the dark to determine the extent of pollutant removal by adsorption.

Proposed Mechanism of Photocatalytic Degradation

The photocatalytic activity of 4-(4-Fluorobenzoyl)isophthalic acid is hypothesized to originate from the aromatic ketone group, which can absorb light energy to generate an excited triplet state. This excited state can then initiate a series of reactions to produce reactive oxygen species (ROS).

Diagram of the Proposed Photocatalytic Mechanism

Caption: Proposed mechanism for photocatalytic degradation.

-

Excitation: The 4-(4-Fluorobenzoyl)isophthalic acid molecule absorbs photons of suitable energy, promoting an electron to a higher energy level, forming an excited state (Catalyst*).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

Energy/Electron Transfer: The excited catalyst can then interact with surrounding molecules:

-

Pollutant Degradation: These generated ROS are powerful oxidizing agents that can attack the organic pollutant molecules, leading to their fragmentation and eventual mineralization into carbon dioxide, water, and inorganic ions.

Conclusion and Future Directions

This application note provides a foundational, though theoretical, protocol for the synthesis and application of 4-(4-Fluorobenzoyl)isophthalic acid as a potential photocatalyst for the degradation of organic pollutants. The proposed methodologies are based on well-established principles of organic synthesis and photocatalysis.

Further research is necessary to validate and optimize the proposed synthesis and to experimentally evaluate the photocatalytic efficiency of this compound. Key areas for future investigation include:

-

Experimental validation of the synthesis and full characterization of the compound.

-

Optimization of photocatalytic conditions , including catalyst loading, pH, and light source.

-

Investigation of the degradation mechanism through techniques such as radical scavenging experiments and identification of intermediate products.

-

Incorporation of 4-(4-Fluorobenzoyl)isophthalic acid as a linker in Metal-Organic Frameworks (MOFs) to potentially enhance its photocatalytic activity and stability.

The development of new and efficient photocatalysts is crucial for addressing the global challenge of water pollution. The exploration of novel organic molecules like 4-(4-Fluorobenzoyl)isophthalic acid opens up exciting possibilities for the design of next-generation materials for environmental remediation.

References

-

Li, X., Wei, H., Song, T., & Lu, H. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology, 88(6), 1495-1507. [Link]

-

Request PDF. (2025). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. ResearchGate. [Link]

-

Wang, L., et al. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Crystal Growth & Design, 17(11), 5944-5951. [Link]

-

ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. [Link]

-

McDonagh, A., et al. (2024). Electroanalysis as a method for monitoring photocatalytic processes: a perspective beyond remediation. Current Opinion in Electrochemistry, 47, 101570. [Link]

-

MDPI. (n.d.). Comparative Evaluation of Photocatalytic Efficiency Measurement Techniques Through Rhodamine B Degradation in TiO2-Based Cementitious Materials. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

-

Wang, J., et al. (2015). Photocatalytic organic pollutants degradation in metal–organic frameworks. RSC Advances, 5(92), 75493-75504. [Link]

-

Szabó-Bárdos, E., et al. (2022). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Catalysts, 12(10), 1100. [Link]

-

MDPI. (n.d.). Metal-Organic Frameworks as Novel Photocatalysts: Opportunities for Catalyst Design. [Link]

-

Tran, H. D., et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(25), 17187-17200. [Link]

-

Liu, Y., et al. (2019). Recent advances in MOF-based photocatalysis: environmental remediation under visible light. Inorganic Chemistry Frontiers, 6(5), 1059-1070. [Link]

Sources

- 1. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]

- 4. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

Application Notes and Protocols: Practical Applications of Fluorinated Metal-Organic Frameworks in Gas Separation and Storage

Introduction: The Fluorine Advantage in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential for a myriad of applications, primarily due to their high surface areas, tunable pore sizes, and chemically versatile structures. The strategic introduction of fluorine atoms into the organic linkers or as counter-ions within the MOF structure, creating what are known as fluorinated MOFs (F-MOFs), has unlocked significant performance enhancements, particularly in the realm of gas separation and storage.[1][2][3]

The unique properties of fluorine, such as its high electronegativity, small size, and the stability of the C-F bond, impart several key advantages to F-MOFs:

-

Enhanced Hydrophobicity: Fluorination increases the hydrophobic character of the MOF pores, which is crucial for applications involving gas streams containing moisture, such as flue gas. This increased water resistance prevents the adsorption of water molecules, which can compete with the target gas molecules for active sites and potentially lead to structural degradation of the MOF.[1][3]

-

Tailored Gas Interactions: The presence of fluorine atoms can modulate the electronic environment within the pores, leading to more specific and favorable interactions with certain gas molecules.[4] This can significantly enhance the selectivity of the MOF for a particular gas in a mixture.

-

Improved Chemical and Thermal Stability: The strength of the C-F bond can contribute to the overall robustness of the MOF structure, leading to improved stability under harsh operating conditions.[1]

This document provides detailed application notes and experimental protocols for the use of fluorinated MOFs in key gas separation and storage applications, aimed at researchers and scientists in the field.

Application 1: Carbon Dioxide Capture

The capture of carbon dioxide (CO₂) from various gas streams, such as flue gas from power plants and natural gas reserves, is a critical step in mitigating greenhouse gas emissions. Fluorinated MOFs have demonstrated exceptional promise for CO₂ capture due to their high selectivity and good uptake capacities, even at low CO₂ partial pressures.[4]

Causality of Performance: Why Fluorine Excels in CO₂ Capture

The enhanced performance of F-MOFs in CO₂ capture stems from a combination of factors. The quadrupolar nature of the CO₂ molecule allows for favorable interactions with the polarized C-F bonds within the MOF framework. This interaction, often a combination of electrostatic and van der Waals forces, leads to a higher affinity for CO₂ over other gases like nitrogen (N₂), which are major components of flue gas.[4] Furthermore, the inherent hydrophobicity of F-MOFs prevents the competitive adsorption of water vapor, a common component of industrial gas streams, thus maintaining high CO₂ uptake and selectivity.[1][3]

Featured Fluorinated MOF for CO₂ Capture: SIFSIX-3-Ni

A prime example of a highly effective F-MOF for CO₂ capture is SIFSIX-3-Ni. This material exhibits a high density of fluorine atoms within its structure, leading to exceptional CO₂ selectivity.

Protocol 1: Solvothermal Synthesis of SIFSIX-3-Ni

This protocol details the solvothermal synthesis of SIFSIX-3-Ni.[1]

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Pyrazine

-

Ammonium hexafluorosilicate ((NH₄)₂SiF₆)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, dissolve Ni(NO₃)₂·6H₂O (1 mmol) and pyrazine (2 mmol) in 20 mL of methanol.

-

In a separate vial, dissolve (NH₄)₂SiF₆ (1 mmol) in a minimal amount of deionized water.

-

Slowly add the (NH₄)₂SiF₆ solution to the nickel and pyrazine solution while stirring.

-

Seal the vial and place it in an oven at 85 °C for 72 hours.

-

After cooling to room temperature, a blue crystalline powder will have formed.

-

Collect the solid product by vacuum filtration and wash it thoroughly with methanol.

-

To ensure the removal of any unreacted starting materials and solvent molecules from the pores, the product should be soaked in fresh methanol for 3 days, with the methanol being exchanged daily.

-

Finally, dry the activated SIFSIX-3-Ni under vacuum at 120 °C overnight.

Diagram: Synthesis Workflow for SIFSIX-3-Ni

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]

Application Notes & Protocols: The Versatile Potential of 4-(4-Fluorobenzoyl)isophthalic Acid as a Scaffold in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive overview of 4-(4-Fluorobenzoyl)isophthalic acid, a unique chemical entity with potential applications as an intermediate in pharmaceutical synthesis. While public-domain data on its specific use in launched pharmaceuticals is limited, its structural features—a diaryl ketone and two carboxylic acid moieties—present a compelling case for its utility as a scaffold in the development of novel therapeutics. This guide will detail the known properties of this compound and, in a theoretical exploration, propose a detailed protocol for its application in the synthesis of a hypothetical kinase inhibitor, drawing parallels from established isophthalic acid derivatives in medicinal chemistry.

Introduction and Physicochemical Profile

4-(4-Fluorobenzoyl)isophthalic acid (CAS No. 1645-24-5) is a trifunctional organic compound.[1] Its structure is characterized by a central isophthalic acid core functionalized with a 4-fluorobenzoyl group. The presence of two carboxylic acid groups and a ketone offers multiple reaction sites for derivatization, making it a potentially versatile building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atom can also influence the reactivity and pharmacokinetic properties of its derivatives.

Below is a summary of the known physicochemical properties of 4-(4-Fluorobenzoyl)isophthalic acid:

| Property | Value | Source |

| CAS Number | 1645-24-5 | [1] |

| Molecular Formula | C₁₅H₉FO₅ | [1] |

| Molecular Weight | 288.23 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF) and aqueous base. | Chemical intuition based on structure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

Rationale: The diaryl ketone motif is a common feature in many kinase inhibitors, often acting as a hinge-binding moiety. The two carboxylic acid groups of 4-(4-Fluorobenzoyl)isophthalic acid provide handles for the introduction of various side chains to target specific regions of the kinase active site, thereby enhancing potency and selectivity. This hypothetical protocol outlines the synthesis of "Fluorobenzoyl-iso-Kinib," a fictional inhibitor of a hypothetical serine/threonine kinase.

Synthetic Workflow

The proposed synthesis involves a two-step process: 1) selective mono-amidation of one carboxylic acid group, followed by 2) amidation of the second carboxylic acid group with a different amine to introduce diversity.

Caption: Hypothetical workflow for the synthesis of "Fluorobenzoyl-iso-Kinib".

Detailed Experimental Protocol

Materials:

-

4-(4-Fluorobenzoyl)isophthalic acid

-

1-(tert-Butoxycarbonyl)piperazine (Amine 1)

-

4-Methoxyaniline (Amine 2)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Synthesis of the Mono-amido Intermediate

-

To a solution of 4-(4-Fluorobenzoyl)isophthalic acid (1.0 eq) in DMF, add EDC (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acids.

-

Add 1-(tert-Butoxycarbonyl)piperazine (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the mono-amido intermediate. Rationale: The use of a slight excess of coupling reagents ensures efficient activation. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the HOBt. The workup removes unreacted reagents and byproducts.

Step 2: Synthesis of the Final Product (Fluorobenzoyl-iso-Kinib)

-

Dissolve the mono-amido intermediate (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes.

-

Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring by LC-MS.

-

Perform an aqueous workup as described in Step 1.

-

Purify the crude product by flash column chromatography to yield the Boc-protected final product. Rationale: HATU is a more potent coupling reagent used here to ensure the less reactive second carboxylic acid is fully converted.

-

To deprotect the Boc group, dissolve the purified product in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure and purify by reverse-phase HPLC to obtain the final product, "Fluorobenzoyl-iso-Kinib," as a TFA salt.

Hypothetical Mechanism of Action

The synthesized "Fluorobenzoyl-iso-Kinib" is hypothesized to function as a Type I kinase inhibitor, binding to the ATP-binding pocket of the active conformation of the target kinase.

Caption: Hypothetical binding mode of "Fluorobenzoyl-iso-Kinib" in a kinase active site.

-

Hinge-Binding: The diaryl ketone of the 4-fluorobenzoyl group is positioned to form hydrogen bonds with the backbone of the kinase hinge region.

-

Scaffold Orientation: The rigid isophthalic acid scaffold orients the two side chains for optimal interactions within the ATP-binding pocket.

-

Side Chain Interactions: The protonated piperazine moiety could form a salt bridge with a conserved acidic residue (e.g., aspartate) in the catalytic loop. The methoxy-aniline tail could extend into a hydrophobic pocket near the DFG motif.

Conclusion

4-(4-Fluorobenzoyl)isophthalic acid represents a promising, yet underexplored, starting material for the synthesis of complex molecules of pharmaceutical interest. Its trifunctional nature allows for the creation of diverse chemical libraries. The hypothetical synthesis of a kinase inhibitor presented herein demonstrates a plausible application, leveraging established principles of medicinal chemistry. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in drug discovery and development.

References

-

PubChem. Isophthalic Acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Measuring the Luminescent Properties of Lanthanide MOFs

This guide provides a comprehensive overview of the experimental setup and protocols for characterizing the luminescent properties of lanthanide-doped Metal-Organic Frameworks (Ln-MOFs). It is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique photophysical characteristics of these materials in their work. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the techniques involved.

Introduction: The Allure of Luminescent Lanthanide MOFs

Lanthanide Metal-Organic Frameworks (Ln-MOFs) have emerged as a fascinating class of materials, prized for their unique and tunable luminescent properties.[1][2][3] These properties, which include sharp, characteristic emission lines, long luminescence lifetimes, and large Stokes shifts, stem from the 4f-4f electronic transitions of the encapsulated lanthanide ions.[1][4][5] However, direct excitation of lanthanide ions is often inefficient due to their low absorption cross-sections.[1][3] This limitation is elegantly overcome in Ln-MOFs through the "antenna effect," where the organic linkers act as sensitizers, absorbing excitation energy and efficiently transferring it to the lanthanide centers, which then emit their characteristic light.[1][4] This process significantly enhances the luminescence quantum yield, making Ln-MOFs highly attractive for applications ranging from chemical sensing and bio-imaging to solid-state lighting and drug delivery.[1][2]

This application note will guide you through the essential experimental procedures to accurately and reliably measure the key luminescent properties of your Ln-MOF samples.

The "Antenna Effect": A Conceptual Workflow

The luminescence of Ln-MOFs is a multi-step process that begins with the organic linker. The following diagram illustrates this crucial "antenna effect."

Caption: A simplified workflow of the antenna effect in Ln-MOFs.

Essential Instrumentation and Experimental Setup

A dedicated spectrofluorometer is the cornerstone for characterizing the luminescent properties of Ln-MOFs. While specific models vary, the fundamental components remain consistent.

Core Components of a Luminescence Spectrometer:

-

Excitation Source: A high-intensity Xenon arc lamp is most common, providing a broad and continuous spectrum of light for exciting the sample across a wide range of wavelengths.

-

Excitation Monochromator: This component selects the specific wavelength of light from the source to excite the sample. This allows for the generation of excitation spectra.

-

Sample Compartment: This holds the sample, which can be a solid powder, a thin film, or a liquid suspension. For solid samples, a specialized holder is required. For temperature-dependent studies, a cryostat or a Peltier-based temperature controller is integrated into the sample compartment.

-

Emission Monochromator: After the sample is excited and luminesces, this component selects and scans through the emitted wavelengths, allowing for the collection of the emission spectrum.

-

Detector: A photomultiplier tube (PMT) is a highly sensitive detector that converts the emitted photons into an electrical signal, which is then processed by the instrument's software.

-

Integrating Sphere (for Quantum Yield): For accurate quantum yield measurements of solid samples, an integrating sphere is essential. It captures the light emitted from the sample in all directions, overcoming issues related to the angular dependence of emission from solid films.

The following diagram illustrates a typical experimental setup.

Caption: A block diagram of a standard luminescence spectrometer setup.

Sample Preparation: The Foundation of Reliable Data

Proper sample preparation is critical for obtaining accurate and reproducible luminescence data. The method of preparation will depend on whether you are analyzing a solid powder, a thin film, or a suspension.

Solid-State (Powder) Measurements:

-

Rationale: Direct analysis of the crystalline powder provides insights into the intrinsic luminescent properties of the MOF without solvent effects.

-

Protocol:

-

Ensure the Ln-MOF sample is fully activated (i.e., solvent molecules removed from the pores) by heating under vacuum. The specific temperature and duration will depend on the thermal stability of your MOF, which can be determined by thermogravimetric analysis (TGA).[2]

-

Gently grind the activated MOF into a fine, homogeneous powder using an agate mortar and pestle.

-

Pack the powder into a solid-state sample holder. Ensure a flat and even surface to minimize scattering effects.

-

Suspension (Solution-Phase) Measurements:

-

Rationale: Dispersing the MOF in a solvent allows for studying its luminescent response to analytes in a solution, which is crucial for sensing applications.[6][7]

-

Protocol:

-

Weigh a small amount of the activated Ln-MOF powder (typically 1-5 mg).

-

Disperse the powder in a suitable solvent (e.g., deionized water, ethanol, DMF) in a clean vial. The choice of solvent is critical as it can influence the luminescence through quenching or interaction with the MOF structure.[1]

-

Sonicate the mixture for a specific duration (e.g., 15-30 minutes) to create a uniform and stable suspension.

-

Transfer the suspension to a quartz cuvette for measurement.

-

Thin Film Measurements:

-

Rationale: Thin films are important for device applications. Their preparation requires specific deposition techniques.

-

Protocol (Example: Electrophoretic Deposition):

-

Create a colloidal suspension of the Ln-MOF in a suitable solvent.

-

Immerse two conductive substrates (e.g., FTO glass) as electrodes into the suspension.

-

Apply a DC voltage between the electrodes. The charged MOF particles will migrate and deposit onto the oppositely charged electrode, forming a thin film.[8]

-

Core Experimental Protocols

The following are detailed, step-by-step protocols for measuring the fundamental luminescent properties of Ln-MOFs.

Protocol 1: Acquiring Excitation and Emission Spectra

-

Objective: To determine the optimal excitation wavelength and the characteristic emission profile of the Ln-MOF.

-

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Acquiring the Emission Spectrum:

-

Place the prepared sample in the sample holder.

-

Set the excitation monochromator to a wavelength where the organic linker is known to absorb (typically in the UV-Vis range, which can be predetermined from a UV-Vis absorption spectrum of the linker molecule).

-

Scan the emission monochromator over a range that encompasses the expected lanthanide emission. For example, for Eu³⁺, scan from 500 nm to 750 nm to capture its characteristic transitions.

-

-

Acquiring the Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the most intense emission peak observed in the emission spectrum.

-

Scan the excitation monochromator over a range of wavelengths to identify which excitation wavelengths lead to the strongest emission. The resulting spectrum should resemble the absorption spectrum of the organic linker, confirming the "antenna effect."

-

-

Protocol 2: Measuring Luminescence Lifetime (τ)

-

Objective: To determine the decay kinetics of the excited state, which is a characteristic property of the lanthanide ion and its local environment.

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive method.

-

Procedure:

-

Instrument Setup:

-

Use a pulsed light source (e.g., a pulsed laser diode or a pulsed LED) with a high repetition rate.

-

Configure the TCSPC electronics to record the time difference between the excitation pulse and the detection of the first emitted photon.

-

-

Data Acquisition:

-

Excite the sample at the optimal wavelength determined from the excitation spectrum.

-

Collect the decay of the luminescence intensity over time at the most intense emission wavelength.

-

-

Data Analysis:

-

The resulting decay curve is typically fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the luminescence lifetime (τ). For a biexponential decay, the average lifetime can be calculated using the formula: <τ> = (A₁τ₁² + A₂τ₂²) / (A₁τ₁ + A₂τ₂).[9]

-

-

Protocol 3: Determining the Luminescence Quantum Yield (Φ)

-

Objective: To quantify the efficiency of the luminescence process, defined as the ratio of emitted photons to absorbed photons.

-

Technique: The absolute method using an integrating sphere is the most accurate for solid samples.

-

Procedure:

-

Instrument Setup:

-

Install the integrating sphere in the sample compartment of the spectrofluorometer.

-

Ensure the instrument is properly calibrated for the sphere's response.

-

-

Measurement Steps:

-

Step A (Blank): Place a blank substrate (identical to the one used for the sample) in the sphere and measure the spectrum of the scattered excitation light.

-

Step B (Sample): Place the Ln-MOF sample in the sphere and measure the spectrum, which will include both the scattered excitation light and the emitted luminescence.

-

-

Data Analysis:

-

The quantum yield (Φ) is calculated using the following equation: Φ = (E_c - E_a) / (L_a - L_c) Where:

-

E_c is the integrated luminescence intensity of the sample.

-

E_a is the integrated luminescence intensity of the blank.

-

L_a is the integrated intensity of the scattered excitation light from the blank.

-

L_c is the integrated intensity of the scattered excitation light from the sample.

-

-

-

Data Analysis and Interpretation

Spectral Analysis:

The positions and relative intensities of the emission peaks are characteristic of the specific lanthanide ion. For example, Eu³⁺ typically shows sharp peaks around 579 nm (⁵D₀ → ⁷F₀), 591 nm (⁵D₀ → ⁷F₁), 615 nm (⁵D₀ → ⁷F₂), 650 nm (⁵D₀ → ⁷F₃), and 700 nm (⁵D₀ → ⁷F₄). The intensity ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition to the ⁵D₀ → ⁷F₁ transition is highly sensitive to the local coordination environment of the Eu³⁺ ion.

Quenching Studies for Sensing Applications:

For sensing applications, the luminescence response of the Ln-MOF to an analyte is often studied. Luminescence quenching (a decrease in intensity) is a common sensing mechanism.[6] The quenching efficiency can be quantified using the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[A]

Where:

-

I₀ is the initial luminescence intensity.

-

I is the luminescence intensity in the presence of the analyte.

-

Kₛᵥ is the Stern-Volmer quenching constant.

-

[A] is the concentration of the analyte.

A linear plot of I₀ / I versus [A] indicates a dynamic or static quenching mechanism.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Photophysical Data for a Hypothetical Eu-MOF

| Property | Value | Conditions |

| Excitation Maximum (λ_ex) | 315 nm | Solid-state, 298 K |

| Emission Maxima (λ_em) | 579, 591, 615, 650, 700 nm | λ_ex = 315 nm, Solid-state, 298 K |

| Luminescence Lifetime (τ) | 1.2 ms | λ_ex = 315 nm, λ_em = 615 nm, 298 K |

| Quantum Yield (Φ) | 45% | Solid-state, integrating sphere |

Troubleshooting and Best Practices

-

Low Signal-to-Noise Ratio: Increase slit widths, use a more concentrated sample, or check the alignment of the optics.

-

Photobleaching: Reduce the excitation intensity or the exposure time.

-

Inner Filter Effects: For suspension measurements, ensure the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid reabsorption of the emitted light.

-

Instrumental Artifacts: Always run a blank and subtract it from your sample spectrum to remove background signals and Raman scattering from the solvent.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling Ln-MOFs and solvents.[10]

-

High-Intensity Light Source: Never look directly into the excitation beam. Be aware that the lamp housing can become very hot.[10][11]

-

Electrical Hazards: Be cautious of high voltages within the instrument, even when it is turned off. Do not attempt to service the instrument yourself.[10][12]

-

Chemical Handling: Handle all chemicals in a well-ventilated area or a fume hood. Consult the Safety Data Sheets (SDS) for all materials used.

References

-

Gao, X., Sun, G., Ge, F., & Zheng, H. (2016). Three anionic indium-organic frameworks for highly efficient and selective dye adsorption, lanthanide adsorption, and luminescence regulation. Inorganic Chemistry, 55(17), 8464-8472. [Link]

-

Jiang, F., Hong, M., & Cao, L. (2020). Construction of a Stable Lanthanide Metal-Organic Framework as a Luminescent Probe for Rapid Naked-Eye Recognition of Fe3+ and Acetone. Molecules, 25(15), 3469. [Link]

-

Li, J., et al. (2022). Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. Inorganic Chemistry, 61(33), 13076-13087. [Link]

-

Lian, X., et al. (2022). Lanthanide-MOFs as multifunctional luminescence Sensors. Dalton Transactions, 51(30), 11425-11432. [Link]

-

Mondal, S. K., & De, G. (2025). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. [Link]

-

de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232. [Link]

-

Papanikolaou, M., et al. (2022). Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. Journal of the American Chemical Society, 144(37), 16956-16966. [Link]

-

Wojtaszek, E., et al. (2022). Recent Advances in Lanthanide Metal–Organic Framework Thin Films Based on Eu, Tb, Gd: Preparation and Application as Luminescent Sensors and Light-Emitting Devices. Materials, 15(15), 5403. [Link]

-

Zhang, Z., et al. (2022). Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. Inorganic Chemistry, 61(33), 13076-13087. [Link]

-

Zhao, D., et al. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Materials, 11(4), 572. [Link]

-

IUPAC. (2016). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report). Pure and Applied Chemistry, 88(7), 701-711. [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Chemistry For Everyone. (2025). What Are The Safety Precautions In Spectroscopy? [Link]

-

University of California, Irvine - Environmental Health & Safety. (2019). Standard Operating Procedure (SOP) | Mass Spectrometry. [Link]

Sources

- 1. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lanthanide-MOFs as multi-responsive photoluminescence sensor for sensitively detecting Fe3+, Cr2O72− and nitrofuran antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]

- 6. Construction of a Stable Lanthanide Metal-Organic Framework as a Luminescent Probe for Rapid Naked-Eye Recognition of Fe3+ and Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Recent Advances in Lanthanide Metal–Organic Framework Thin Films Based on Eu, Tb, Gd: Preparation and Application as Luminescent Sensors and Light-Emitting Devices [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 12. ehs.uci.edu [ehs.uci.edu]

Troubleshooting & Optimization

Optimizing reaction conditions for controlling the porosity of MOFs with 4-(4-Fluorobenzoyl)isophthalic acid.

Technical Support Center: MOF Synthesis & Porosity Control

Guide ID: MOF-TSC-FBIA-2026 Topic: Optimizing Reaction Conditions for Controlling the Porosity of MOFs with 4-(4-Fluorobenzoyl)isophthalic acid Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using the 4-(4-Fluorobenzoyl)isophthalic acid linker. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only synthesize MOFs with this specific linker but also to precisely control their porosity for advanced applications. The bulky and functionalized nature of the 4-(4-Fluorobenzoyl) group presents unique challenges and opportunities in crystal engineering. This document provides in-depth, experience-driven answers to common issues, explains the causality behind synthetic choices, and offers robust protocols to ensure reproducible, high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Concepts

Q1: What is the significance of using 4-(4-Fluorobenzoyl)isophthalic acid as a linker?

The choice of an organic linker is paramount in dictating the final topology and properties of a MOF.[1] The 4-(4-Fluorobenzoyl)isophthalic acid linker is a V-shaped, dicarboxylate ligand. Its significance lies in several key features:

-

Asymmetry and Bulk: The large fluorobenzoyl group introduces significant steric hindrance compared to a simple isophthalic acid. This can prevent the formation of highly dense, interpenetrated frameworks, often leading to more open structures with larger pores.

-